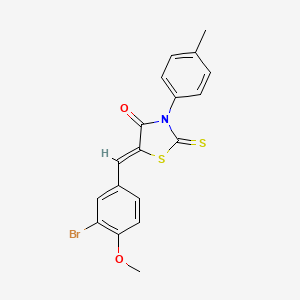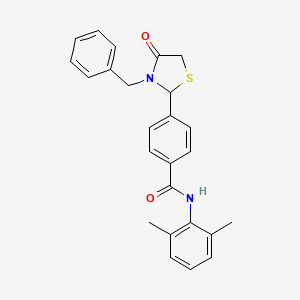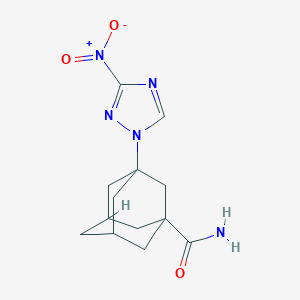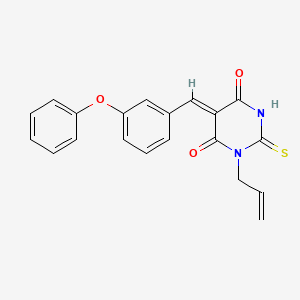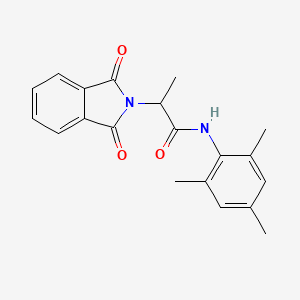
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesitylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesitylpropanamide, also known as MI-773, is a small molecule inhibitor that has been identified as a potential therapeutic agent for cancer treatment. MI-773 has shown promising results in preclinical studies, and its mechanism of action suggests that it may be effective against a wide range of cancer types.
作用机制
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesitylpropanamide works by inhibiting the activity of the protein MDM2, which is responsible for regulating the activity of the tumor suppressor protein p53. By inhibiting MDM2, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesitylpropanamide allows p53 to function normally, leading to the induction of cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesitylpropanamide has been shown to have a number of biochemical and physiological effects in preclinical studies. These include the induction of cell cycle arrest and apoptosis in cancer cells, as well as the inhibition of tumor growth and metastasis. 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesitylpropanamide has also been shown to have minimal toxicity in normal cells, suggesting that it may be a safe and effective therapy for cancer patients.
实验室实验的优点和局限性
One advantage of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesitylpropanamide is its broad-spectrum activity against a wide range of cancer types. This makes it a promising candidate for the development of new cancer therapies. However, one limitation of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesitylpropanamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
未来方向
There are several potential future directions for research on 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesitylpropanamide. One area of interest is the development of combination therapies that include 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesitylpropanamide and other cancer drugs. Another potential direction is the development of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesitylpropanamide analogs that may have improved pharmacological properties. Additionally, further studies are needed to determine the safety and efficacy of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesitylpropanamide in clinical trials.
合成方法
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesitylpropanamide can be synthesized using a multi-step process that involves the reaction of several chemical intermediates. The first step involves the reaction of 2-bromo-1,3-dioxoisoindoline with mesityl magnesium bromide to produce the mesityl substituted isoindoline. This intermediate is then reacted with 2-bromo-N-(2-hydroxyethyl)propanamide to produce 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesitylpropanamide.
科学研究应用
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesitylpropanamide has been extensively studied in preclinical models of cancer, including both in vitro and in vivo studies. These studies have shown that 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesitylpropanamide is effective against a wide range of cancer types, including lung cancer, breast cancer, and leukemia. 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesitylpropanamide has also been shown to be effective against cancer cells that are resistant to other therapies, making it a promising candidate for the treatment of drug-resistant cancers.
属性
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(2,4,6-trimethylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-11-9-12(2)17(13(3)10-11)21-18(23)14(4)22-19(24)15-7-5-6-8-16(15)20(22)25/h5-10,14H,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQKVEMWFNSSIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(C)N2C(=O)C3=CC=CC=C3C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-mesitylpropanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5216462.png)

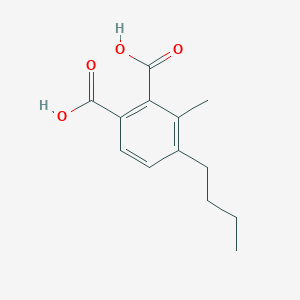
![1-[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(2-thienylmethyl)methanamine](/img/structure/B5216485.png)
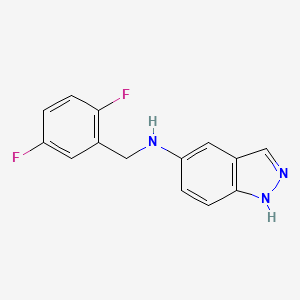
![1-[1-(3,5-dimethyl-2-furoyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5216504.png)
![2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B5216510.png)
![N-[3-(dibutylamino)-2-hydroxypropyl]-4-nitro-N-phenylbenzenesulfonamide](/img/structure/B5216529.png)
![3-(3-chlorophenyl)-5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5216536.png)
